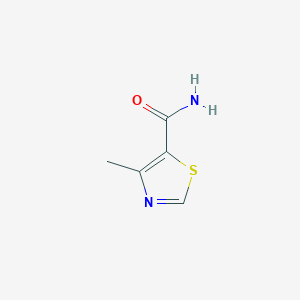
5-Thiazolecarboxamide,4-methyl-(4CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thiazolecarboxamide,4-methyl-(4CI) is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a building block for various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thiazolecarboxamide,4-methyl-(4CI) typically involves the reaction of 4-methylthiazole-5-carboxylic acid with amines under suitable conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane (DCM) under an inert atmosphere .
Industrial Production Methods: For industrial-scale production, eco-friendly methods are preferred. One such method involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene at reflux temperature. This method is advantageous due to its high yield and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Thiazolecarboxamide,4-methyl-(4CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Thiazolecarboxamide,4-methyl-(4CI) has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: This compound is explored for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of fungicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Thiazolecarboxamide,4-methyl-(4CI) involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . In other applications, it may act by modulating signaling pathways or inhibiting specific enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Thiazolecarboxamide derivatives: These include various substituted thiazolecarboxamides that exhibit similar biological activities.
Thiazolidines: These are reduced forms of thiazoles and have distinct pharmacological properties.
Thiazolecarboxanilides: These compounds are used as fungicides and have structural similarities with 5-Thiazolecarboxamide,4-methyl-(4CI).
Uniqueness: 5-Thiazolecarboxamide,4-methyl-(4CI) stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a COX inhibitor and its potential in various therapeutic applications make it a compound of significant interest .
Eigenschaften
Molekularformel |
C5H6N2OS |
|---|---|
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C5H6N2OS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3,(H2,6,8) |
InChI-Schlüssel |
UZWPXUGRAIGEEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















